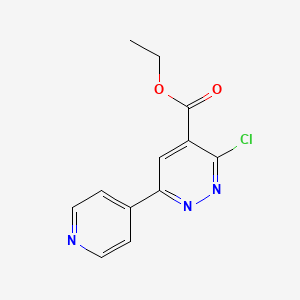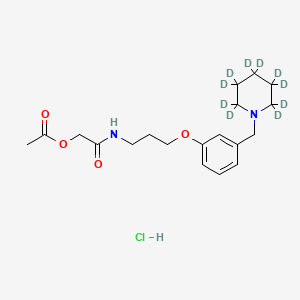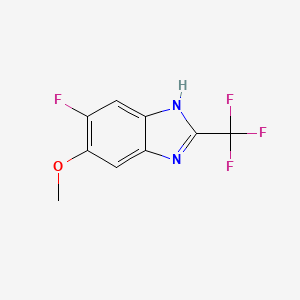
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole is a compound that belongs to the benzimidazole class of organic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals. The presence of trifluoromethyl, fluoro, and methoxy groups in this compound enhances its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole can be achieved through several methods. One common approach involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate. These reagents introduce the trifluoromethyl group into the benzimidazole core under specific reaction conditions .
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method employs organoboron reagents and palladium catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro and methoxy groups contribute to the compound’s stability and reactivity, enabling it to modulate various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole is unique due to the combination of trifluoromethyl, fluoro, and methoxy groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H6F4N2O |
|---|---|
Molekulargewicht |
234.15 g/mol |
IUPAC-Name |
6-fluoro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6F4N2O/c1-16-7-3-6-5(2-4(7)10)14-8(15-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI-Schlüssel |
IACLNZDRWXDCQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=C(N2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
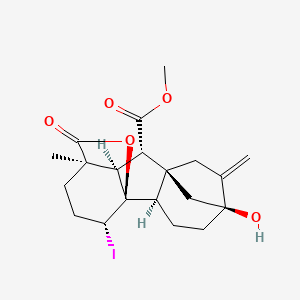
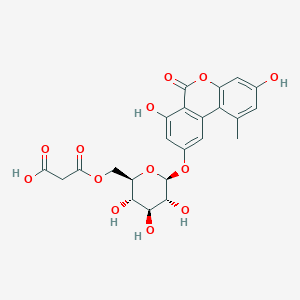
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13433507.png)

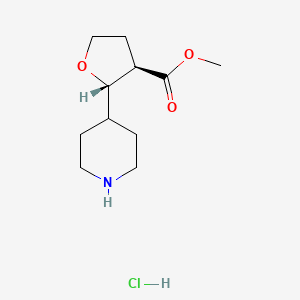
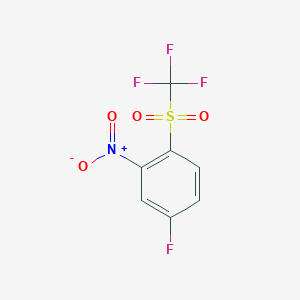
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
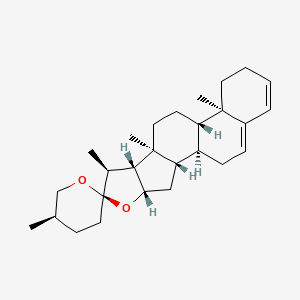
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
